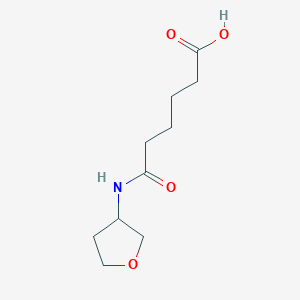
6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid is a synthetic organic compound with a unique structure that includes a tetrahydrofuran ring and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid typically involves the reaction of 6-aminohexanoic acid with tetrahydrofuran-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis. For example, an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 can be used to produce 6-oxohexanoic acid from 6-aminohexanoic acid . This method is advantageous due to its high yield and environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-oxohexanoic acid derivatives, while reduction can produce 6-hydroxyhexanoic acid derivatives.
Scientific Research Applications
6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: A precursor in the synthesis of 6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid.
Tetrahydrofuran-3-ylamine: Another precursor used in the synthesis.
6-Oxohexanoic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both a tetrahydrofuran ring and a hexanoic acid chain, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-oxo-6-(oxolan-3-ylamino)hexanoic acid |
InChI |
InChI=1S/C10H17NO4/c12-9(3-1-2-4-10(13)14)11-8-5-6-15-7-8/h8H,1-7H2,(H,11,12)(H,13,14) |
InChI Key |
WMEWMNQLNRQDQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















